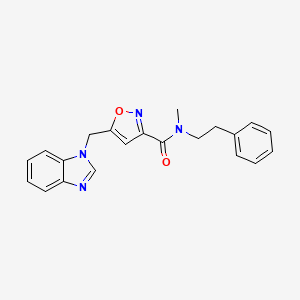
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-isoxazolecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BIM-1, and it has been found to have unique biochemical and physiological effects that make it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of BIM-1 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. BIM-1 has been found to inhibit the activity of the protein kinase CK2, which is involved in a wide range of cellular processes. BIM-1 has also been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
BIM-1 has been found to have several unique biochemical and physiological effects. In addition to its effects on cell growth and survival, BIM-1 has been shown to modulate the activity of several other signaling pathways, including the JAK/STAT and NF-κB pathways. BIM-1 has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BIM-1 in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to target specific cellular processes and study their effects in more detail. However, one limitation of using BIM-1 is its potential toxicity, which may limit its use in certain cell types or experimental conditions.
Direcciones Futuras
There are several future directions for research on BIM-1. One area of interest is the development of more potent and selective inhibitors of CK2, which may have potential applications in cancer therapy. Another area of interest is the investigation of BIM-1's effects on other cellular processes, such as autophagy and apoptosis. Additionally, further studies are needed to determine the safety and efficacy of BIM-1 in animal models and clinical trials.
Métodos De Síntesis
The synthesis of BIM-1 involves several steps, including the reaction of benzimidazole with chloromethyl isoxazole, followed by the reaction with N-methyl-N-(2-phenylethyl)amine. The resulting product is then purified through several rounds of chromatography to yield the final compound.
Aplicaciones Científicas De Investigación
BIM-1 has been used in a variety of scientific research applications, including studies of cancer, neurodegenerative diseases, and inflammation. In cancer research, BIM-1 has been found to inhibit the growth of tumor cells and induce cell death. In neurodegenerative disease research, BIM-1 has been shown to have neuroprotective effects and improve cognitive function. Inflammation research has found that BIM-1 can reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-methyl-N-(2-phenylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-24(12-11-16-7-3-2-4-8-16)21(26)19-13-17(27-23-19)14-25-15-22-18-9-5-6-10-20(18)25/h2-10,13,15H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIRLYOMOOCENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2=NOC(=C2)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-(2-phenylethyl)-3-isoxazolecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6004260.png)
![4-{[4-(1H-indol-3-ylacetyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B6004274.png)
![6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6004276.png)
![ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B6004277.png)
![3-({[4-(3-bromophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6004280.png)
![2-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6004286.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6004288.png)
![5-[2-(2-aminoethyl)morpholin-4-yl]-2-[(3,5-dimethylisoxazol-4-yl)methyl]pyridazin-3(2H)-one](/img/structure/B6004310.png)
![4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6004317.png)

![4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B6004323.png)
![5,5'-carbonylbis[2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B6004330.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide](/img/structure/B6004331.png)
